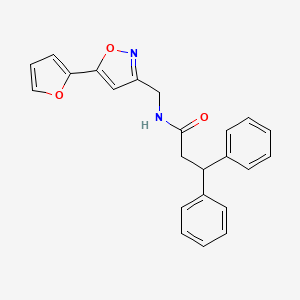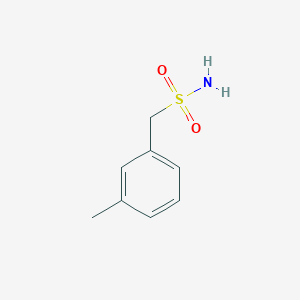
(3-Methylphenyl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Methylphenyl)methanesulfonamide is a chemical compound with the molecular weight of 185.25 . It is a sulfonamide, an organosulfur group with the structure R−S(=O)2−NR2 . The sulfonamide group is well known in medicinal chemistry and forms a large family of antibacterial agents .
Molecular Structure Analysis
The molecular formula of this compound is C8H11NO2S . The InChI code is 1S/C8H11NO2S/c1-7-3-2-4-8(5-7)6-12(9,10)11/h2-5H,6H2,1H3,(H2,9,10,11) .Physical and Chemical Properties Analysis
This compound is a powder with a melting point of 163-165 degrees Celsius .科学的研究の応用
Molecular Conformation and NMR Studies
(Karabacak, Cinar, & Kurt, 2010) conducted a study focusing on the molecular conformation, NMR chemical shifts, and vibrational transitions of (3-Methylphenyl)methanesulfonamide. They employed Density Functional Theory (DFT) for their quantum chemical investigation. The research provided valuable insights into the molecular structure and behavior of this compound.
Structural Study in Pharmaceutical Chemistry
A structural study by (Dey et al., 2015) on nimesulide derivatives, including a compound similar to this compound, explored their crystal structures using X-ray powder diffraction. This study is significant for understanding the intermolecular interactions and assembly of such compounds in pharmaceutical applications.
Potential Antiarrhythmic Properties
Research by (Connors, Dennis, Gill, & Terrar, 1991) on (4-methanesulfonamidophenoxy)propanolamines, related to this compound, identified these compounds as potential class III antiarrhythmic agents. They found that certain derivatives can increase cardiac action potential duration, indicating their usefulness in antiarrhythmic drug development.
Antibacterial Activity
A study by (Özdemir, Güvenç, Şahin, & Hamurcu, 2009) focused on the antibacterial activity of new sulfonamide derivatives, including those similar to this compound. The research highlighted the potential of these compounds in combating bacterial infections.
Cardiac Electrophysiologic and Inotropic Actions
(Wallace et al., 1991) examined the cardiac electrophysiologic and inotropic actions of methanesulfonanilide class III antiarrhythmic agents. This research is pivotal in understanding the therapeutic potential of these compounds in cardiac arrhythmias.
Safety and Hazards
作用機序
Target of Action
Similar compounds, such as methanesulfonates, are known to be biological alkylating agents .
Mode of Action
(3-Methylphenyl)methanesulfonamide, like other methanesulfonates, may function as an alkylating agent. Alkylating agents can transfer their alkyl group to various substrates within the cell, including DNA . This can lead to changes in the structure and function of the DNA, potentially affecting the cell’s behavior .
Biochemical Pathways
Given its potential role as an alkylating agent, it may interfere with dna replication and transcription, thereby affecting various downstream cellular processes .
Pharmacokinetics
Its solubility in methanol suggests that it may be absorbed in the body when administered orally. The compound’s stability in the presence of moisture may also influence its bioavailability.
Result of Action
As a potential alkylating agent, it may cause changes in dna structure that could lead to cell death or altered cell behavior .
Action Environment
The action, efficacy, and stability of this compound may be influenced by various environmental factors. For instance, its stability in the presence of moisture suggests that it may be stable in various physiological environments.
特性
IUPAC Name |
(3-methylphenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S/c1-7-3-2-4-8(5-7)6-12(9,10)11/h2-5H,6H2,1H3,(H2,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJWVKNXCJDJSTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
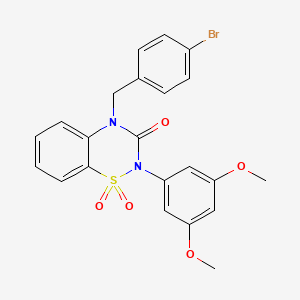
![Ethyl 4-[(diethylamino)methyl]-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2452756.png)

![2-(2-phenoxypropanoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2452760.png)
![2'-Amino-7'-methyl-2,5'-dioxo-6'-((tetrahydrofuran-2-yl)methyl)-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile](/img/structure/B2452761.png)
![5-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]thiophene-3-carboxamide](/img/structure/B2452766.png)
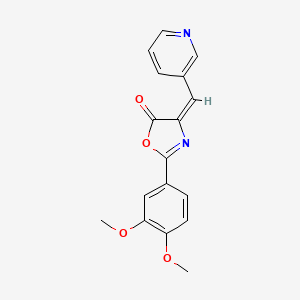
![1-(3,4-Dichlorophenyl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea](/img/structure/B2452768.png)

![2-(benzo[d]thiazol-2-ylthio)-N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)acetamide](/img/structure/B2452770.png)
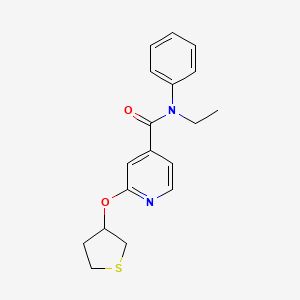
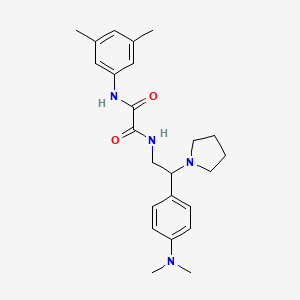
![[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetic acid](/img/structure/B2452776.png)
